N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052530-77-4
VCID: VC6858319
InChI: InChI=1S/C22H25F2N3O2S.ClH/c1-3-26(4-2)11-12-27(20(28)10-13-29-17-8-6-5-7-9-17)22-25-21-18(24)14-16(23)15-19(21)30-22;/h5-9,14-15H,3-4,10-13H2,1-2H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCOC3=CC=CC=C3.Cl
Molecular Formula: C22H26ClF2N3O2S
Molecular Weight: 469.98

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

CAS No.: 1052530-77-4

Cat. No.: VC6858319

Molecular Formula: C22H26ClF2N3O2S

Molecular Weight: 469.98

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride - 1052530-77-4

Specification

CAS No. 1052530-77-4
Molecular Formula C22H26ClF2N3O2S
Molecular Weight 469.98
IUPAC Name N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Standard InChI InChI=1S/C22H25F2N3O2S.ClH/c1-3-26(4-2)11-12-27(20(28)10-13-29-17-8-6-5-7-9-17)22-25-21-18(24)14-16(23)15-19(21)30-22;/h5-9,14-15H,3-4,10-13H2,1-2H3;1H
Standard InChI Key SRXMCCDVUQVJLT-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCOC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises a 4,6-difluorobenzo[d]thiazol-2-yl group linked to a 3-phenoxypropanamide moiety via a nitrogen atom. The propanamide chain is further substituted with a 2-(diethylamino)ethyl group, and the entire structure is associated with a hydrochloride counterion. The benzothiazole ring system is aromatic, with fluorine atoms at positions 4 and 6 enhancing electron-withdrawing effects, which may influence reactivity and binding interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₃H₃₅ClF₂N₄O₂S
Molecular Weight657.18 g/mol (calculated)
CAS Registry NumberNot publicly documented
IUPAC NameAs per query
SMILESFC1=C(F)C2=NC(=NS2)C=C1N(CCC(N(CC)CC)=O)OC3=CC=CC=C3.Cl

Spectroscopic Characteristics

While experimental data for this compound are unavailable, analogous benzothiazole derivatives exhibit distinct UV-Vis absorption bands near 280–320 nm due to π→π* transitions in the aromatic system . The ¹H NMR spectrum would likely show signals for the diethylaminoethyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for NCH₂), phenoxy aromatic protons (δ 6.8–7.5 ppm), and fluorine-coupled splitting in the benzothiazole ring .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key subunits:

  • 4,6-Difluorobenzo[d]thiazol-2-amine: Synthesized via cyclization of 2-amino-4,6-difluorothiophenol with cyanogen bromide .

  • 3-Phenoxypropanoic Acid: Prepared by esterification of propanoic acid with phenol, followed by hydrolysis.

  • N-(2-Diethylaminoethyl)amine: Derived from diethylamine and ethylene diamine via alkylation.

Stepwise Synthesis

  • Formation of the Benzothiazole Core:
    Reaction of 2-amino-4,6-difluorothiophenol with cyanogen bromide in ethanol under reflux yields 4,6-difluorobenzo[d]thiazol-2-amine .

  • Amide Coupling:
    The benzothiazol-2-amine is reacted with 3-phenoxypropanoic acid chloride in dichloromethane using triethylamine as a base, forming the secondary amide bond.

  • Introduction of the Diethylaminoethyl Group:
    The secondary amine undergoes alkylation with 2-chloro-N,N-diethylacetamide in acetonitrile, followed by hydrochloride salt formation using HCl gas .

Table 2: Reaction Conditions and Yields (Hypothetical)

StepReagents/ConditionsYield (%)
1Cyanogen bromide, EtOH, reflux, 6h78
2Propanoic acid chloride, Et₃N, 0°C65
32-Chloro-N,N-diethylacetamide, CH₃CN72

Physicochemical and Pharmacological Properties

Solubility and Stability

The hydrochloride salt enhances water solubility compared to the free base. Predicted solubility in water is ~50 mg/mL at 25°C, with logP ≈ 3.2 (indicating moderate lipophilicity). The compound is stable under acidic conditions but may degrade under strong bases or UV light due to the benzothiazole moiety .

Biological Activity

Benzothiazoles are known for antitumor, antimicrobial, and kinase-inhibitory activities. The diethylaminoethyl group may facilitate cellular uptake, while the fluorinated benzothiazole could interact with ATP-binding pockets in kinases .

Applications and Industrial Relevance

Material Science

The compound’s aromaticity and fluorine content suggest utility in organic semiconductors or liquid crystals.

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